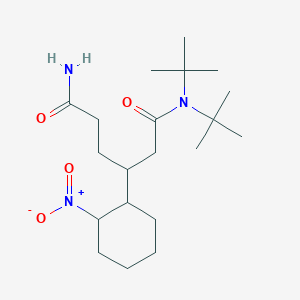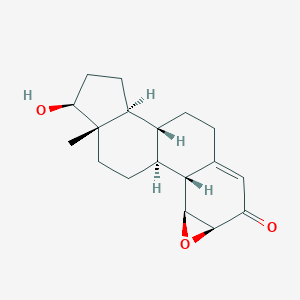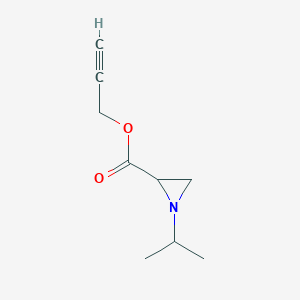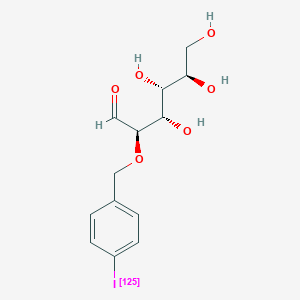
D-Glycero-D-gulo-heptono-1,4-lactone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of D-Glycero-D-gulo-heptono-1,4-lactone involves multiple steps, starting from its lactone form. It serves as a precursor for the synthesis of deoxyheptonolactones and anhydroheptonolactones through processes such as hydrogenolysis, reaction with hydrogen bromide—acetic acid, and treatment with formic acid in hydrogen fluoride. These processes yield a variety of structurally diverse compounds, illustrating the lactone's versatility as a chemical building block (Bock et al., 1988).
Molecular Structure Analysis
The molecular structure of D-Glycero-D-gulo-heptono-1,4-lactone has been elucidated through various analytical techniques. Its structure is characterized by the presence of multiple stereocenters and a lactone ring, which influence its reactivity and functionalization. The relative and absolute configurations of its stereocenters have been established, providing a basis for understanding its chemical behavior and the synthesis of its derivatives (Håkansson et al., 2006).
Chemical Reactions and Properties
D-Glycero-D-gulo-heptono-1,4-lactone undergoes a variety of chemical reactions, including redox reactions with chromium compounds, leading to the formation of CrIII as well as intermediates such as CrIV and CrV species. These reactions are significant for understanding the redox chemistry and kinetics of lactone interactions with transition metals (Mangiameli et al., 2010).
Applications De Recherche Scientifique
Summary of the Application
Heptose phosphates are unique linkers between endotoxic lipid A and O-antigen in the bacterial membrane. They are pathogen-associated molecular patterns recognized by the receptors of the innate immune system .
Methods of Application or Experimental Procedures
The synthesis involves the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose . The synthesis was optimized and developed to be inexpensive and convenient .
Results or Outcomes
The refined method could be of practical value for further biological screening of heptose phosphate derivatives .
2. Conversion of D-glucose into L-glucose
Summary of the Application
D-Glycero-D-gulo-heptono-1,4-lactone is used in the conversion of D-glucose into its enantiomer L-glucose .
Methods of Application or Experimental Procedures
L-Glucurone was readily prepared on a small scale by treatment of D-glycero-D-gulo-heptono- lactone with a molar equivalent of periodic acid . On a larger scale, pure crystalline L-glucurone was obtained in over 80% yield from 3,5;6,7-di-O-isopropylidene-β-D-glycero-β-D-gulo-heptonoactone in two steps consisting of concomitant hydrolysis and oxidation of 4 with periodic acid followed by treatment of the intermediate oxidation product with trifluoroacetic acid .
Results or Outcomes
The result of this series of reactions was the conversion of D-glucose into its enantiomer L-glucose .
3. Synthesis of Complex Tetrahydrofurans
Summary of the Application
D-Glycero-D-gulo-heptono-1,4-lactone is used in the synthesis of complex tetrahydrofurans .
Methods of Application or Experimental Procedures
A practical synthesis of epimeric C-glycosides of glucofuranose from D-glycero-D-gulo-heptono-1,4-lactone is reported . The ring contractions of 2-O-triflates of protected gluco-heptono-1,5-lactones are discussed .
Results or Outcomes
The synthesis provides easy access to epimeric C-glycosides of glucofuranose .
4. Synthesis of Homonojirimycin Stereosiomers
Summary of the Application
D-Glycero-D-gulo-heptono-1,4-lactone is used in the synthesis of homonojirimycin stereoisomers .
Methods of Application or Experimental Procedures
Crystal structures were obtained for the two C2 epimeric azido-γ-lactones prepared from kinetic and thermodynamic azide displacements of a triflate derived from D-glucoheptonolactone .
Results or Outcomes
The result of this series of reactions was the synthesis of 8 of the 16 possible homonojirimycin analogues .
5. Study of Various Ailments
Summary of the Application
D-Glycero-D-gulo-heptono-1,4-lactone is used in studying an array of ailments, encompassing liver diseases, cancer, and inflammation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
6. Synthesis of Deoxyheptonolactones and Anhydroheptonolactones
Summary of the Application
D-Glycero-D-gulo-heptono-1,4-lactone is a useful precursor for the synthesis of deoxyheptonolactones and anhydroheptonolactones .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Safety And Hazards
- Safety : D-Glycero-D-gulo-heptono-1,4-lactone is generally considered safe for handling and use in laboratory settings.
- Hazards : No significant hazards are associated with this compound. However, standard safety precautions should be followed during its handling.
Orientations Futures
Future research on D-Glycero-D-gulo-heptono-1,4-lactone should focus on:
- Investigating its biological activities and potential applications.
- Exploring its role in metabolic pathways.
- Developing efficient synthetic methods.
Propriétés
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018985 | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glycero-D-gulo-heptono-1,4-lactone | |
CAS RN |
89-67-8 | |
| Record name | D-glycero-D-gulo-Heptonic acid, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-HEPTONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCV668569W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





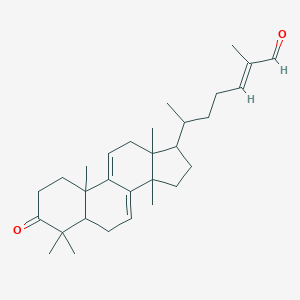


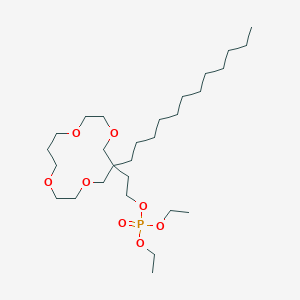
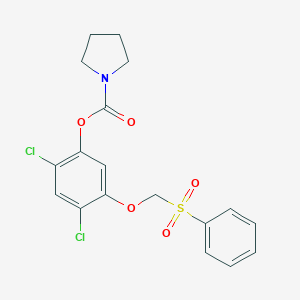

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)

